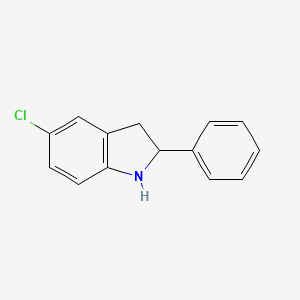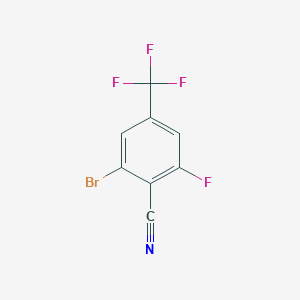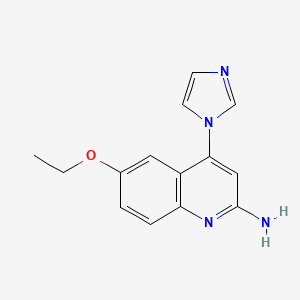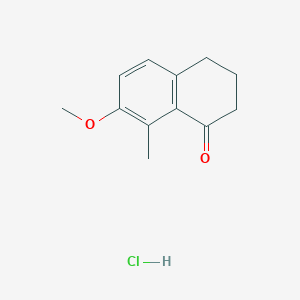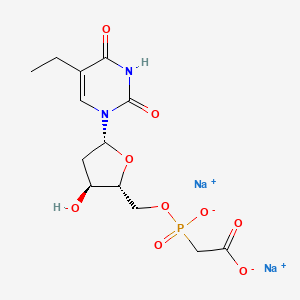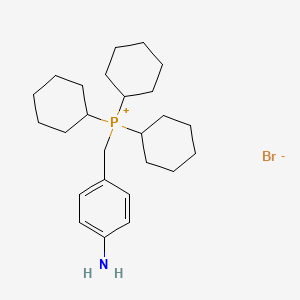![molecular formula C46H32N8Ru+2 B13137694 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[128002,1104,9016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene is a complex compound that features a combination of pyridine, quinoline, and ruthenium
Méthodes De Préparation
The synthesis of this compound involves multiple steps and specific reaction conditions. One method involves the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hetaryl ureas, alcohols, and isocyanates . The major products formed from these reactions are substituted carbamates, which can feature various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
Applications De Recherche Scientifique
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene has several scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells and showed promising anti-fibrotic activities .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The compound’s effects are exerted through the formation of intermediate hetaryl isocyanates, which then react with various substituents to form the final products . The specific molecular targets and pathways involved depend on the particular application and the substituents present in the compound.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These compounds also feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and tertiary alkyl substituents at the oxygen atom . The uniqueness of 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene lies in its combination of pyridine, quinoline, and ruthenium, which provides distinct structural and functional properties.
Propriétés
Formule moléculaire |
C46H32N8Ru+2 |
|---|---|
Poids moléculaire |
797.9 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4.C18H12N2.C10H8N2.Ru/c1-3-13-9-11-5-6-12-10-14-4-2-8-20-18(14)22-16(12)15(11)21-17(13)19-7-1;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-4,7-10H,5-6H2;1-12H;1-8H;/q;;;+2 |
Clé InChI |
RLZYHQKULHLDTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C1C=C4C=CC=NC4=N3)N=C5C(=C2)C=CC=N5.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

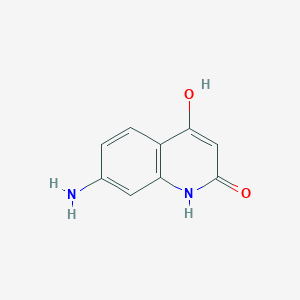
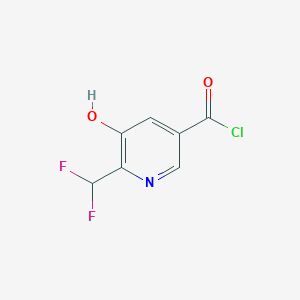
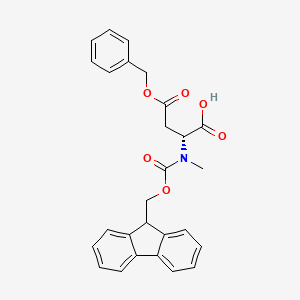
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
